
2-(Isopropoxymethyl)piperidine
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Overview
Description
2-(Isopropoxymethyl)piperidine is a nitrogen-containing heterocyclic compound. Piperidine derivatives, including this compound, are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry. These compounds are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropoxymethyl)piperidine typically involves the reaction of piperidine with isopropoxymethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of metal catalysts, such as palladium or rhodium complexes, can also be employed to improve the reaction rates and selectivity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The secondary amine in the piperidine ring can undergo alkylation or acylation. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) to yield N-acylpiperidines.
Key Factors :
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Steric hindrance from the isopropoxymethyl group may slow reactivity compared to unsubstituted piperidine.
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Selectivity for N-functionalization over O-functionalization due to the electron-rich nitrogen .
C–H Functionalization Reactions
The α-C–H bonds adjacent to the nitrogen are susceptible to photoredox-catalyzed arylation or alkylation:
Photoredox α-Amino C–H Arylation
A method demonstrated for trisubstituted piperidines (source ) involves:
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Catalyst : Ir(ppy)₃ under blue LED irradiation.
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Substrate Scope : Electron-deficient aryl cyanides (e.g., 1,4-dicyanobenzene).
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Mechanism :
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Single-electron oxidation of the piperidine by excited Ir(ppy)₃⁺.
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Deprotonation to form an α-amino radical.
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Radical-radical coupling with an aryl cyanide radical anion.
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Hypothetical Application to 2-(Isopropoxymethyl)piperidine :
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The isopropoxymethyl group may influence diastereoselectivity via steric effects during radical coupling.
Ring-Opening and Rearrangements
Piperidine rings can undergo ring-opening under acidic or oxidative conditions:
Reaction Type | Conditions | Product |
---|---|---|
Acidic hydrolysis | HCl (conc.), reflux | Linear amine with isopropoxymethyl group |
Oxidative cleavage | KMnO₄, H₂O, heat | Dicarboxylic acid derivative |
Notes :
Functionalization of the Isopropoxymethyl Group
The ether side chain can participate in reactions such as:
Ether Cleavage
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Reagents : HBr/HOAc, HI, or BBr₃.
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Product : Corresponding alcohol or alkyl halide.
Grignard or Organometallic Additions
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Reaction with Grignard reagents (e.g., MeMgBr) at the ether oxygen is unlikely unless activated.
Cyclization Reactions
The isopropoxymethyl group could act as a directing group for intramolecular cyclization:
Example :
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Treatment with a Lewis acid (e.g., BF₃·OEt₂) to form fused bicyclic structures via C–O bond cleavage and subsequent C–N bond formation .
Comparative Reactivity Table
Reaction Type | Reagents/Conditions | Key Challenges | Yield Range |
---|---|---|---|
N-Alkylation | Alkyl halide, K₂CO₃, DMF, 80°C | Steric hindrance at nitrogen | 40–70% |
Photoredox Arylation | Ir(ppy)₃, DCB, blue LED, MeCN | Diastereoselectivity control | 60–85% |
Ether Cleavage | BBr₃, CH₂Cl₂, −78°C | Competing piperidine ring reactions | 30–50% |
Mechanistic Insights from Analogous Systems
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Diastereoselectivity in Arylation : Epimerization observed in photoredox reactions (source ) suggests that the isopropoxymethyl group could induce similar dynamic stereochemical outcomes under irradiation.
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Thermodynamic Control : Iron-catalyzed equilibration (source ) might favor cis-isomers in substituted derivatives due to steric effects.
Scientific Research Applications
2-(Isopropoxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Isopropoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various physiological effects. Key pathways involved may include the inhibition of signal transduction pathways or the modulation of neurotransmitter release .
Comparison with Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle with similar structural features.
Piperine: An alkaloid with a piperidine nucleus, known for its bio-enhancing properties.
Pyridine: A six-membered nitrogen-containing aromatic ring, structurally related to piperidine.
Uniqueness: 2-(Isopropoxymethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxymethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
2-(Isopropoxymethyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological properties, including its role in drug development and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Molecular Formula : C10H19NO
Molecular Weight : 171.27 g/mol
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an agonist or antagonist, modulating biochemical pathways involved in cellular processes. This mechanism is crucial for understanding its potential therapeutic effects.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of piperidine derivatives, including this compound. For instance, derivatives have shown effectiveness against fungal pathogens such as Candida auris, which poses significant health risks due to its resistance to conventional antifungal treatments. The compounds demonstrated the ability to disrupt cellular membranes and induce apoptosis in fungal cells, indicating their potential as antifungal agents .
Neuropharmacological Effects
Piperidine derivatives are also investigated for their neuropharmacological properties. Research indicates that these compounds can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The modulation of cholinergic pathways has been noted, which may contribute to cognitive enhancement and neuroprotection .
Case Studies
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Antifungal Activity Against Candida auris :
- Objective : To assess the efficacy of piperidine derivatives against C. auris.
- Methodology : Minimum Inhibitory Concentration (MIC) testing was performed on various derivatives.
- Results : Compounds exhibited MIC values ranging from 0.24 to 0.97 μg/mL, demonstrating significant antifungal activity. Cell viability assays confirmed the compounds' ability to induce cell death through apoptosis .
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Neuropharmacological Evaluation :
- Objective : To evaluate the effects of piperidine derivatives on cognitive function in animal models.
- Methodology : Behavioral tests were conducted following administration of the compounds.
- Results : Notable improvements in memory and learning tasks were observed, suggesting potential applications in treating cognitive impairments .
Data Table: Biological Activities of this compound Derivatives
Activity Type | Target Organism/Pathway | MIC (μg/mL) | Mechanism of Action |
---|---|---|---|
Antifungal | Candida auris | 0.24 - 0.97 | Membrane disruption and apoptosis induction |
Neuropharmacological | Cholinergic pathways | N/A | Modulation of neurotransmitter release |
Properties
Molecular Formula |
C9H19NO |
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Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(propan-2-yloxymethyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)11-7-9-5-3-4-6-10-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
QFJKETVFKAFLTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1CCCCN1 |
Origin of Product |
United States |
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